molecular formula C12H20NO4- B12334000 (2S,3S)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylate

(2S,3S)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylate

Cat. No.: B12334000
M. Wt: 242.29 g/mol
InChI Key: TZNCDXAIDIETKV-IUCAKERBSA-M
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Description

(2S,3S)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylate is a chemical compound with the molecular formula C11H18NO4 and a molecular weight of 228.27 g/mol . This compound is known for its unique structural features, which include a piperidine ring substituted with a methyl group and a tert-butyl ester group. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Amides or esters.

Scientific Research Applications

(2S,3S)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylate is used in various fields of scientific research:

Mechanism of Action

The mechanism of action of (2S,3S)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s ester group can undergo hydrolysis, releasing the active piperidine derivative, which then interacts with the target molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S,3S)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylate is unique due to its specific stereochemistry and the presence of both a methyl group and a tert-butyl ester group on the piperidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

Molecular Formula

C12H20NO4-

Molecular Weight

242.29 g/mol

IUPAC Name

(2S,3S)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylate

InChI

InChI=1S/C12H21NO4/c1-8-9(10(14)15)6-5-7-13(8)11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15)/p-1/t8-,9-/m0/s1

InChI Key

TZNCDXAIDIETKV-IUCAKERBSA-M

Isomeric SMILES

C[C@H]1[C@H](CCCN1C(=O)OC(C)(C)C)C(=O)[O-]

Canonical SMILES

CC1C(CCCN1C(=O)OC(C)(C)C)C(=O)[O-]

Origin of Product

United States

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